![molecular formula C19H29N3O4S B3616601 1-(3-{4-[(isobutylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide](/img/structure/B3616601.png)
1-(3-{4-[(isobutylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide
Overview
Description
1-(3-{4-[(isobutylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide is a chemical compound that is commonly known as SB-431542. This compound is a potent inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase and is widely used in scientific research.
Mechanism of Action
SB-431542 inhibits TGF-β signaling by binding to the ATP-binding site of the TGF-β type I receptor kinase. This binding prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of TGF-β signaling.
Biochemical and Physiological Effects:
SB-431542 has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In stem cells, SB-431542 promotes differentiation into specific cell types. Additionally, SB-431542 has been shown to have anti-inflammatory effects in various disease models.
Advantages and Limitations for Lab Experiments
One of the advantages of SB-431542 is its potency as a TGF-β type I receptor kinase inhibitor. This compound has been shown to be effective at low concentrations, which makes it a useful tool for studying TGF-β signaling. However, one limitation of SB-431542 is its specificity. This compound also inhibits other kinases, which can lead to off-target effects.
Future Directions
There are several future directions for the use of SB-431542 in scientific research. One potential application is in the development of cancer therapies. SB-431542 has been shown to inhibit the growth of various cancer cells, and further research could lead to the development of new cancer treatments. Additionally, SB-431542 could be used to study the role of TGF-β signaling in various disease models, such as fibrosis and inflammation. Finally, further research could lead to the development of more specific TGF-β type I receptor kinase inhibitors that have fewer off-target effects.
Scientific Research Applications
SB-431542 is widely used in scientific research as a potent inhibitor of TGF-β type I receptor kinase. This compound has been shown to block TGF-β signaling and inhibit the growth of various cancer cells. SB-431542 has also been shown to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes.
properties
IUPAC Name |
1-[3-[4-(2-methylpropylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-14(2)13-21-27(25,26)17-6-3-15(4-7-17)5-8-18(23)22-11-9-16(10-12-22)19(20)24/h3-4,6-7,14,16,21H,5,8-13H2,1-2H3,(H2,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQZTTYOMATGQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.